1,1,1,2,2,3,3-Heptafluoroheptane
Overview
Description
1,1,1,2,2,3,3-Heptafluoroheptane is a fluorinated organic compound with the molecular formula C7H9F7. It is characterized by the presence of seven fluorine atoms attached to a heptane backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Scientific Research Applications
1,1,1,2,2,3,3-Heptafluoroheptane has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in reactions requiring high fluorine content.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty chemicals, refrigerants, and as a heat transfer fluid in various industrial processes.
Safety and Hazards
1,1,1,2,2,3,3-Heptafluoroheptane is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, and contact with skin and eyes. It’s recommended to use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3-Heptafluoroheptane can be synthesized through several methods. One common approach involves the fluorination of heptane using fluorinating agents such as elemental fluorine (F2) or hydrogen fluoride (HF) under controlled conditions. The reaction typically requires a catalyst, such as cobalt trifluoride (CoF3), to facilitate the fluorination process. The reaction is carried out at elevated temperatures and pressures to ensure complete fluorination of the heptane molecule.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination reactors. These reactors are designed to handle the high reactivity of fluorine gas and ensure the safety of the process. The fluorination reaction is carefully monitored to achieve the desired level of fluorination while minimizing the formation of by-products. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2,3,3-Heptafluoroheptane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkali metals and organometallic compounds.
Reduction Reactions: The compound can be reduced to form partially fluorinated heptanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of perfluorinated carboxylic acids or other oxidized derivatives. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Common Reagents and Conditions:
Substitution: Alkali metals, organometallic compounds, elevated temperatures.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Major Products:
Substitution: Fluorinated derivatives with different functional groups.
Reduction: Partially fluorinated heptanes.
Oxidation: Perfluorinated carboxylic acids and other oxidized derivatives.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3-Heptafluoroheptane is primarily related to its high fluorine content. The presence of multiple fluorine atoms imparts unique chemical properties, such as high electronegativity and low polarizability. These properties influence the compound’s interactions with other molecules and its behavior in chemical reactions. The molecular targets and pathways involved in its mechanism of action depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
1,1,1,2,2,3,3-Heptafluoroheptane can be compared with other fluorinated heptanes, such as:
1,1,1,2,3,3,3-Heptafluoropropane: Known for its use as a fire suppression agent and refrigerant.
1,1,1,3,3,3-Hexafluoro-2-propanol: Used as a solvent and reagent in organic synthesis.
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Employed in precision cleaning applications and as a heat transfer fluid.
The uniqueness of this compound lies in its specific fluorination pattern and the resulting chemical properties, which make it suitable for specialized applications in various fields.
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoroheptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F7/c1-2-3-4-5(8,9)6(10,11)7(12,13)14/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNUMBKYLJWTIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599647 | |
Record name | 1,1,1,2,2,3,3-Heptafluoroheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152076-35-2 | |
Record name | 1,1,1,2,2,3,3-Heptafluoroheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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